

Advanced Spectroscopic Profiling: 3-(4-Chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)picolinic acid

CAS No.: 1226215-87-7

Cat. No.: B582226

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Executive Summary & Structural Significance

Compound: **3-(4-Chlorophenyl)picolinic acid** CAS: 1226215-87-7 Molecular Formula: C

H

ClNO

MW: 233.65 g/mol [1]

This guide details the spectroscopic validation of **3-(4-Chlorophenyl)picolinic acid**, a critical biaryl scaffold often utilized in the synthesis of agrochemical auxins (e.g., aminopyralid analogs) and metallo-pharmaceuticals.

From a structural perspective, this molecule presents a unique characterization challenge due to the steric "ortho-effect" at the 3-position. The steric clash between the carboxylic acid group (position 2) and the 4-chlorophenyl ring (position 3) forces the biaryl system out of planarity. This non-planar conformation significantly influences the conjugation length, directly affecting UV-Vis absorption maxima and

C NMR chemical shifts compared to planar analogs.

Synthesis Context & Impurity Profiling

Expertise Note: To accurately characterize a sample, one must understand its origin. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 3-bromopicolinic acid (or ester) with 4-chlorophenylboronic acid.

Critical Impurity Watchlist for Spectroscopists:

- Des-bromo precursor: 3-Bromopicolinic acid (distinct H NMR splitting).
- Homocoupling products: 4,4'-Dichlorobiphenyl.
- Boronic Acid residues: Look for broad singlets in H NMR (OH groups) and specific B NMR signals if purity is in question.
- Palladium traces: Can cause line broadening in NMR due to paramagnetism; requires ICP-MS for detection, but optical clarity (color) is a first indicator (grey/black tint).

Spectroscopic Characterization Suite

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

is the mandatory solvent. Picolinic acids exhibit poor solubility in CDCl₃

due to strong intermolecular hydrogen bonding (dimerization). DMSO disrupts these dimers, sharpening the signals, though the carboxylic proton may still appear broad.

H NMR (400 MHz, DMSO-

) - Predicted & Rationalized

The spectrum is defined by two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich (relative to pyridine) chlorophenyl ring.

Assignment	(ppm)	Multiplicity	Integration	Mechanistic Insight
COOH	13.0 - 14.0	br s	1H	Highly deshielded acidic proton. Broadening depends on water content and exchange rates.
Py-H6	8.65 - 8.75	dd	1H	-proton to Nitrogen. Most deshielded due to proximity to the electronegative N atom (Hz).
Py-H4	7.90 - 8.00	dd	1H	-proton. Deshielded by the magnetic anisotropy of the adjacent phenyl ring and the COOH group (Hz).
Py-H5	7.55 - 7.65	dd	1H	-proton. The most shielded pyridine proton.
Ph-H (ortho)	7.40 - 7.50	d	2H	Part of AA'BB' system. Protons

closest to the pyridine ring.

Part of AA'BB' system. Ortho to the Chlorine atom.[2]

Ph-H (meta)	7.50 - 7.60	d	2H
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Key Diagnostic Feature: Look for the AA'BB' roofing effect in the chlorophenyl region. The chemical shift difference between the phenyl protons is small, often leading to second-order effects where the doublets appear as "tents" leaning toward each other.

C NMR (100 MHz, DMSO-

)

- Carbonyl (C=O): ~165-168 ppm.
- Pyridine C2 (ipso to COOH): ~148-152 ppm (deshielded by N and COOH).
- Pyridine C6: ~148-150 ppm (intense signal, to N).
- C-Cl (Phenyl): ~133-135 ppm.
- Biaryl Junctions: The ipso carbons connecting the rings will appear with lower intensity due to long relaxation times ().

B. Vibrational Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

- O-H Stretching (3300–2500 cm): A very broad, jagged "hump" characteristic of carboxylic acid dimers. This often obscures C-H stretches.

- C=O Stretching (1700–1725 cm

): Strong, sharp peak. If the sample is a zwitterion (common in picolinic acids depending on pH/crystallization), this band shifts to ~1600-1650 cm

(carboxylate antisymmetric stretch).

- C=N Ring Stretch (~1580 cm

): Diagnostic for the pyridine skeleton.

- C-Cl Stretch (1080–1095 cm

): A distinct band confirming the halogen presence.

C. Mass Spectrometry (LC-MS/ESI)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, yielding [M-H]

. Positive mode (ESI+) will yield [M+H]

but may be suppressed by the acidity.

Isotopic Fingerprint: The presence of a single Chlorine atom provides a definitive validation tool.

- Base Peak (M): m/z 233 (using

Cl).

- M+2 Peak: m/z 235 (using

Cl).

- Intensity Ratio: The M : M+2 ratio must be approximately 3:1. Any deviation suggests contamination with non-chlorinated byproducts or dichloro-species.

Fragmentation Pathway (MS/MS):

- Parent: m/z 233

- Primary Loss: Decarboxylation (-CO

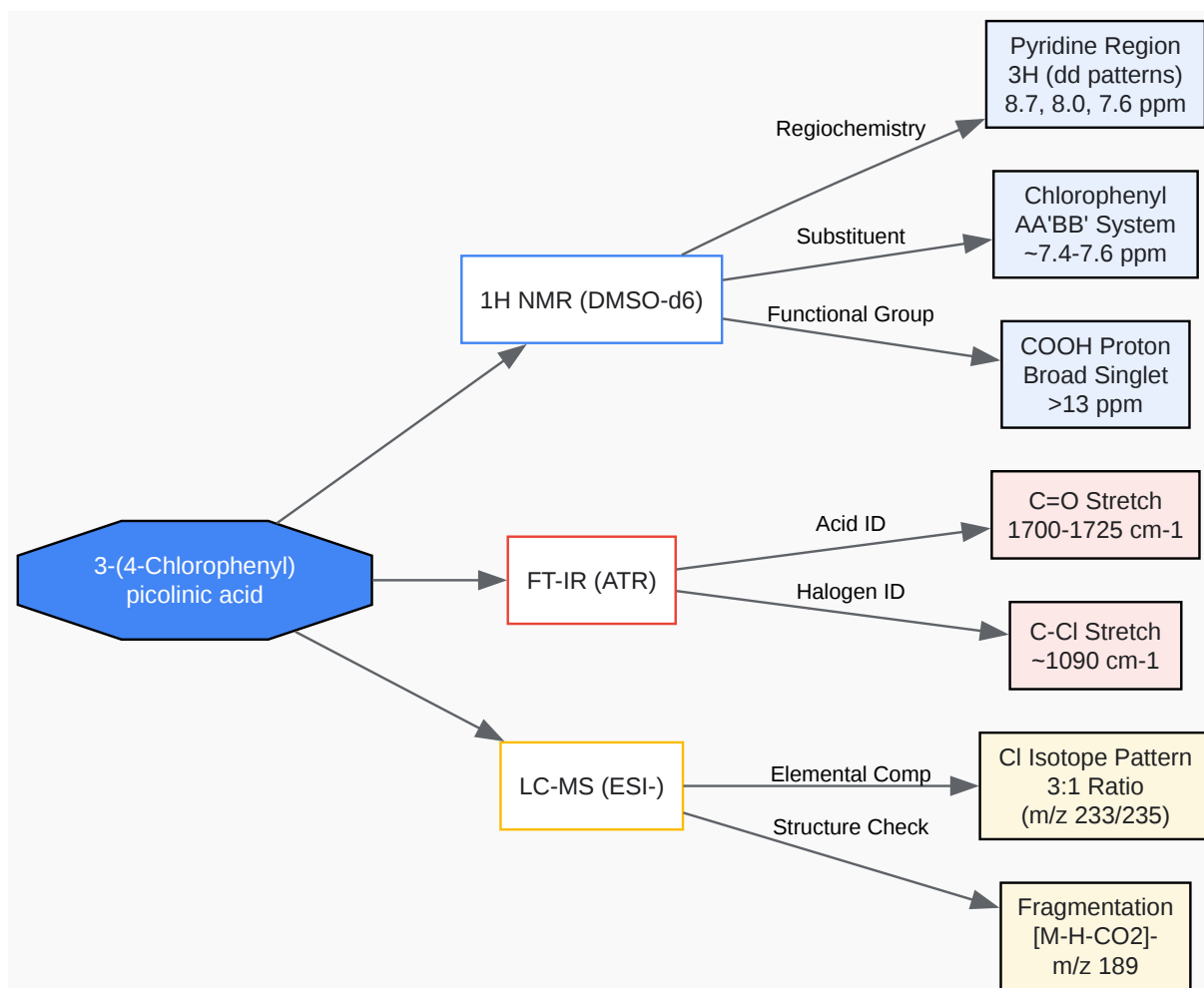
, -44 amu)

m/z 189 (3-(4-chlorophenyl)pyridine).

- Secondary Loss: Loss of Cl radical (rare in ESI, common in EI) or ring fragmentation.

Visualization of Characterization Logic

The following diagram illustrates the logical flow for validating the structure, highlighting the specific signals that confirm each moiety.



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Caption: Structural validation workflow linking specific spectroscopic signals to molecular moieties.

Experimental Protocol: Sample Preparation

To ensure reproducibility and data integrity, follow this standardized protocol.

Step 1: Purity Check (TLC/HPLC)

Before expensive spectral time, confirm purity >95%.

- HPLC: C18 column, Gradient 10-90% ACN in Water (0.1% Formic Acid). The acid functionality requires acidic mobile phase to prevent peak tailing.

Step 2: NMR Sample Prep

- Dry the Sample: Picolinic acids are hygroscopic. Dry 20 mg of sample in a vacuum oven at 40°C for 2 hours.
- Solvent: Use 0.6 mL DMSO-
(99.9% D).
- Dissolution: Sonicate for 30 seconds. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Note: Do not use cotton filters if analyzing trace impurities, as they can leach cellulose oligomers.

Step 3: IR Sample Prep

- Technique: Diamond ATR is preferred over KBr pellets to avoid halide exchange (though rare with Cl, it is possible with Br/I analogs).
- Background: Collect a fresh air background immediately before the sample.
- Cleaning: Clean the crystal with Isopropanol, not Acetone (Acetone has a strong C=O peak that can carry over if not fully evaporated).

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Sources

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